molecular formula C10H5ClO4 B1347605 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid CAS No. 883-92-1

6-Chloro-2-oxo-2H-chromene-3-carboxylic acid

Cat. No. B1347605
CAS RN: 883-92-1
M. Wt: 224.59 g/mol
InChI Key: FOEGEQQPOKZIAB-UHFFFAOYSA-N
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Description

6-Chloro-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound with the molecular formula C10H5ClO4 . It is a solid substance .


Synthesis Analysis

The synthesis of 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid or similar compounds has been reported in several studies. For instance, one study reported the synthesis of a related compound by reacting 2-hydroxy-4-methoxy-benzaldehyde with diethyl malonate in the presence of a piperidine catalyst and ethanol as a solvent . Another study reported the synthesis of 2-oxo-2H-chromene-3-carboxylic acid under microwave irradiation using agro-waste extract as a greener reagent . A third study reported a solvent-controlled and rhodium (III)-catalyzed redox-neutral C-H activation/ [3 + 3] annulation cascade .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid can be represented by the InChI code InChI=1S/C10H5ClO4/c11-6-1-2-8-5 (3-6)4-7 (9 (12)13)10 (14)15-8/h1-4H, (H,12,13) . The compound has a molecular weight of 224.59 g/mol .


Physical And Chemical Properties Analysis

6-Chloro-2-oxo-2H-chromene-3-carboxylic acid is a solid substance . It has a molecular weight of 224.59 g/mol . The compound has a boiling point of over 300°C .

Scientific Research Applications

Application 1: Synthesis of Novel 2H-Chromene Derivatives

  • Summary of Application : The compound is used as a key intermediate in the synthesis of novel 2H-Chromene derivatives. These derivatives have been found to exhibit remarkable antimicrobial activity on different classes of bacteria and fungi .
  • Methods of Application : The compound is incorporated in a series of multicomponent reactions (MCRs), under microwave assistance as well as conventional chemical synthesis processes, to afford a series of three and/or four-pharmacophoric-motif conjugates . An equimolar amount of 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde (1 mmol) and selenium dioxide (1 mmol) was added in DMF (volume) along with 2-3 drops of glacial AcOH. This mixture was placed in a 100 mL round bottom flask and subjected to MW irradiation (800 W), at 120 °C temperature for 6 min .
  • Results or Outcomes : The newly synthesized compounds were characterized by IR, NMR, 13 C-NMR, MS and elemental analyses. They exhibited remarkable antimicrobial activity on different classes of bacteria and the fungus .

Application 2: Synthesis of Coumarinyl Chalcones

  • Summary of Application : The compound is used in the synthesis of coumarin–chalcone hybrid molecules. These molecules have been found to exhibit significant antioxidant potential .
  • Methods of Application : The compound is incorporated in a series of reactions to form novel conjugates. The structures of the compounds were confirmed using IR, 1HNMR and mass spectral analyses .
  • Results or Outcomes : Compounds 5o and 5k exhibited significant antioxidant potential as compared to the standard drug (ascorbic acid). It can be concluded that the coumarin–chalcone treatment have the potential to be optimized further to generate scaffolds capable to treat many pathological conditions .

Safety And Hazards

The safety information for 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

6-chloro-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClO4/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEGEQQPOKZIAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50297327
Record name 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-oxo-2H-chromene-3-carboxylic acid

CAS RN

883-92-1
Record name 883-92-1
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Record name 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid
Source EPA DSSTox
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Record name 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
SY Khatavi, K Kantharaju - Current Microwave Chemistry, 2018 - ingentaconnect.com
Background: Agro-waste derived extracts such as Water Extract of Banana (WEB), Water Extract of Rice Straw Ash (WERSA), and Water Extract of Papaya Bark Ash (WEPBA) have …
Number of citations: 5 www.ingentaconnect.com
F Yilmaz - Journal of Chemical Research, 2018 - journals.sagepub.com
In this work, a new series of N‘-{[4-amino-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetyl}-2-oxo-2H-1-benzopyran-3-carbohydrazides (thiophene–triazole–coumarin …
Number of citations: 1 journals.sagepub.com
L Wei, J Wang, X Zhang, P Wang, Y Zhao… - Journal of Medicinal …, 2017 - ACS Publications
A family of 2H-chromen-2-one derivatives were identified as G protein-coupled receptor-35 (GPR35) agonists using dynamic mass redistribution assays in HT-29 cells. The compounds …
Number of citations: 25 pubs.acs.org
F Yilmaz, E Menteşe, BB Sökmen - Journal of Heterocyclic …, 2021 - Wiley Online Library
A new series of 1,3‐benzoxazol‐2(3H)‐one hybrid compounds, including coumarin, isatin 1,3,4‐triazole and 1,3,4‐thiadiazole moieties, were synthesized and biologically evaluated for …
Number of citations: 9 onlinelibrary.wiley.com
BI Huwaimel, SK Jonnalagadda… - Drug Development …, 2023 - Wiley Online Library
Inhibition of specific carbonic anhydrase (CA) enzymes is a validated strategy for the development of agents to target cancer. The CA isoforms IX and XII are overexpressed in various …
Number of citations: 1 onlinelibrary.wiley.com
O Bekircan, Ö Danış, ME Şahin, M Cetin - Bioorganic Chemistry, 2022 - Elsevier
… In the third part of the study, coumarin-3-carboxylic acid derivatives, [(2-oxo-2H-chromene-3-carboxylic acid (40a), 6-chloro-2-oxo-2H-chromene-3-carboxylic acid (40b), 6-bromo-2-oxo-…
Number of citations: 7 www.sciencedirect.com
SD Bagul, JD Rajput, RS Bendre - Environmental Chemistry Letters, 2017 - Springer
The 3-carboxycoumarin is a major heterocycle in many biologically active agents, including anti-cancer, antibacterial and cosmetics. 3-Carboxycoumarins are also involved in the …
Number of citations: 49 link.springer.com
AH Rezayan, P Azerang, S Sardari… - Chemical biology & …, 2012 - Wiley Online Library
The coumarin compounds are an important class of biologically active molecules, which have attractive caught the attention of many organic and medicinal chemists, due to potential …
Number of citations: 29 onlinelibrary.wiley.com
E Kowalska, A Artelska, A Albrecht - The Journal of Organic …, 2022 - ACS Publications
In the manuscript, reductive and decarboxylative azaarylation of coumarin-3-carboxylic acids is described. It utilizes the photocatalytic activation of (cyano)azaarenes in the presence of …
Number of citations: 5 pubs.acs.org
RS Bendre - researchgate.net
The 3-carboxycoumarin is a major heterocycle in many biologically active agents, including anti-cancer, antibacterial and cosmetics. 3-Carboxycoumarins are also involved in the …
Number of citations: 0 www.researchgate.net

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